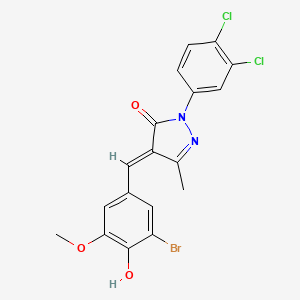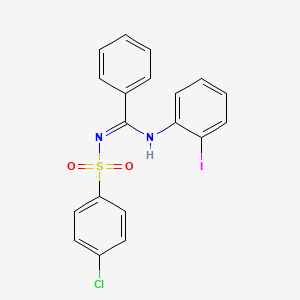
4-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Brom-4-hydroxy-5-methoxybenzyliden)-2-(3,4-dichlorphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-on ist eine synthetische organische Verbindung, die zur Klasse der Pyrazolone gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie der medizinischen Chemie und der Materialwissenschaft.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(3-Brom-4-hydroxy-5-methoxybenzyliden)-2-(3,4-dichlorphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-on beinhaltet typischerweise die Kondensation geeigneter Aldehyde und Ketone unter kontrollierten Bedingungen. Die Reaktion kann Katalysatoren wie Säuren oder Basen erfordern, um effizient abzulaufen. Die spezifischen Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und Zeit, können je nach gewünschtem Ertrag und Reinheit variieren.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um einen hohen Ertrag und Kosteneffizienz zu gewährleisten. Der Prozess kann Schritte wie Reinigung, Kristallisation und Qualitätskontrolle beinhalten, um die Industriestandards zu erfüllen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Produkte führen.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen ein oder mehrere Atome oder Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Nucleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation hydroxylierte oder carboxylierte Derivate liefern, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
Die Verbindung kann als Baustein in der organischen Synthese verwendet werden, was die Herstellung komplexerer Moleküle ermöglicht.
Biologie
In der biologischen Forschung kann die Verbindung als Sonde oder Inhibitor in verschiedenen biochemischen Assays dienen.
Medizin
Die potenziellen therapeutischen Eigenschaften der Verbindung könnten für die Entwicklung neuer Medikamente, insbesondere in Bereichen wie entzündungshemmenden oder krebshemmenden Behandlungen, erforscht werden.
Industrie
Im industriellen Sektor kann die Verbindung Anwendungen bei der Herstellung von Spezialchemikalien, Farbstoffen oder Materialien mit bestimmten Eigenschaften finden.
Wirkmechanismus
Der Mechanismus, durch den 4-(3-Brom-4-hydroxy-5-methoxybenzyliden)-2-(3,4-dichlorphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-on seine Wirkungen entfaltet, hängt von seinen spezifischen Interaktionen mit molekularen Zielstrukturen ab. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die an biologischen Signalwegen beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen.
Wirkmechanismus
The mechanism of action of (4E)-4-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-1-(3,4-DICHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(3-Brom-4-hydroxybenzyliden)-2-(3,4-dichlorphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-on
- 4-(3-Brom-4-hydroxy-5-methoxybenzyliden)-2-(3-chlorphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-on
Einzigartigkeit
Die einzigartige Kombination von Substituenten in 4-(3-Brom-4-hydroxy-5-methoxybenzyliden)-2-(3,4-dichlorphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-on kann im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C18H13BrCl2N2O3 |
|---|---|
Molekulargewicht |
456.1 g/mol |
IUPAC-Name |
(4E)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C18H13BrCl2N2O3/c1-9-12(5-10-6-13(19)17(24)16(7-10)26-2)18(25)23(22-9)11-3-4-14(20)15(21)8-11/h3-8,24H,1-2H3/b12-5+ |
InChI-Schlüssel |
GIBALRKUVAUZIA-LFYBBSHMSA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)Br)O)OC)C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)O)OC)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B11692563.png)
![Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B11692570.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11692579.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11692586.png)
![2-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4,5-difluorobenzamide](/img/structure/B11692592.png)
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692598.png)

![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692610.png)
![(2Z,5Z)-5-[4-(benzyloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692617.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromophenyl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11692629.png)
![(3E)-1-(biphenyl-4-yl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692641.png)
![(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)
